Product packaging for Ezetimibe Diacid Impurity(Cat. No.:CAS No. 1013025-04-1)

Ezetimibe Diacid Impurity

Cat. No.: B130091
CAS No.: 1013025-04-1
M. Wt: 437.5 g/mol
InChI Key: WLAMIMDXLOJKMS-ISKFKSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An open-ringed diacid impurity of Ezetimibe.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24FNO5 B130091 Ezetimibe Diacid Impurity CAS No. 1013025-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMIMDXLOJKMS-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647719
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013025-04-1
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of Pharmaceutical Impurities

Evolution of Impurity Profiling in Pharmaceutical Science

The systematic study of impurities in pharmaceuticals, known as impurity profiling, has evolved significantly over the decades. ajprd.com Initially, pharmacopoeias established limit tests for specific impurities, which were often based on simple analytical techniques. slideshare.net However, with advancements in analytical instrumentation, the ability to detect and quantify impurities at increasingly lower levels has grown. biomedres.us This technological progress has been a primary driver in the evolution of impurity profiling, moving from basic detection to comprehensive characterization.

The advent of hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), has revolutionized the field. arastirmax.com These powerful tools allow for not only the separation of impurities from the API but also their structural elucidation. arastirmax.com This has enabled a more in-depth understanding of how and when impurities are formed, leading to more effective control strategies. conicet.gov.ar The focus has shifted from merely controlling known impurities to proactively identifying potential impurities and understanding their formation pathways. nih.gov

Regulatory Frameworks Governing Pharmaceutical Impurities: ICH Guidelines and Pharmacopeial Standards

To ensure the quality and safety of pharmaceutical products globally, a harmonized regulatory framework for the control of impurities has been established. ich.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities worldwide. ich.orgindustrialpharmacist.com

Key ICH guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances produced by chemical synthesis. gmpinsiders.combiotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the control of impurities that arise from the degradation of the drug substance and its interaction with excipients or the container closure system. gmpinsiders.combiotech-spain.com

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline establishes acceptable limits for residual solvents in pharmaceutical products based on their toxicity. gmpinsiders.com

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline provides a risk-based approach to the control of elemental impurities. industrialpharmacist.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities. industrialpharmacist.comjpionline.org

In addition to the ICH guidelines, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for specific drug substances and products that outline acceptable limits for impurities and the analytical methods for their determination. knorspharma.comusp.org These regulatory standards provide a robust framework for ensuring that impurities in pharmaceutical products are controlled to levels that are safe for patients. nih.gov

Challenges in the Comprehensive Characterization of Active Pharmaceutical Ingredient Related Substances

The comprehensive characterization of API-related substances presents several challenges to pharmaceutical scientists. One of the primary challenges is the sheer diversity of potential impurities that can arise during the synthesis and storage of a drug substance. medwinpublishers.com These can include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. jpionline.org

Further challenges include:

Isolation and Purification: Impurities are often present at very low levels, making their isolation for structural elucidation difficult. medwinpublishers.com

Structural Elucidation: Determining the exact chemical structure of an unknown impurity requires sophisticated analytical techniques and expertise in spectral interpretation. conicet.gov.ar

Polymorphism and Stereoisomerism: Some APIs can exist in different crystalline forms (polymorphs) or as different stereoisomers, each of which may have a unique impurity profile. malvernpanalytical.comresearchgate.net

Lack of Reference Standards: Commercially available reference standards for all potential impurities are often not available, necessitating their in-house synthesis and characterization. usp.org

Analytical Method Development: Developing and validating robust and sensitive analytical methods for the detection and quantification of a wide range of impurities can be a complex and time-consuming process. pharmaceutical-networking.com

Overcoming these challenges requires a multi-disciplinary approach, combining expertise in synthetic organic chemistry, analytical chemistry, and regulatory affairs. agcpharmachemicals.com

The Role of Ezetimibe (B1671841) Diacid Impurity in Pharmaceutical Quality Attributes

Ezetimibe is a drug used to lower cholesterol levels. nih.govnirmauni.ac.in During its synthesis and storage, various impurities can be formed. nih.govnih.gov One such impurity is the Ezetimibe Diacid Impurity. chemicea.comsimsonpharma.com

The level of the this compound must be carefully monitored and controlled within the limits set by regulatory authorities. knorspharma.com This is typically achieved through the development of specific and sensitive analytical methods, such as high-performance liquid chromatography (HPLC), which can separate and quantify this impurity from the active ingredient and other related substances. researchgate.net By understanding the formation and characteristics of the this compound, pharmaceutical manufacturers can optimize their manufacturing processes and storage conditions to minimize its presence, thereby ensuring the quality and safety of the Ezetimibe product.

Isolation and Structural Elucidation of Ezetimibe Diacid Impurity

Advanced Chromatographic Techniques for Ezetimibe (B1671841) Diacid Impurity Isolation

The isolation of impurities from a bulk drug substance is a critical step that enables their subsequent structural characterization. For the Ezetimibe Diacid Impurity, advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice.

Preparative High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to achieve a high degree of separation between the target impurity and the API, as well as other related substances.

For the isolation of polar impurities like the this compound, which contains two carboxylic acid groups, reversed-phase chromatography is typically employed. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A typical preparative HPLC method for isolating an ezetimibe-related impurity would involve a gradient elution to ensure adequate separation of compounds with varying polarities. researchgate.net The mobile phase often consists of an aqueous component (like water with a pH-adjusting acid such as acetic or trifluoroacetic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). ijpsr.com The gradient is programmed to increase the organic solvent concentration over time, which elutes the more strongly retained components.

Table 1: Representative Preparative HPLC Parameters for Isolation of Ezetimibe Impurities

This table represents a generalized method for isolating Ezetimibe impurities; specific conditions for the Diacid Impurity would require method development and optimization.

Supercritical Fluid Chromatography (SFC) Applications in Impurity Isolation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for preparative separations, offering advantages such as faster separations, reduced solvent consumption, and lower environmental impact. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. semanticscholar.orgscirp.org The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, and by adding small amounts of organic modifiers like methanol (B129727) or ethanol. scirp.org

SFC is particularly well-suited for the separation of chiral compounds and can also be effective for achiral separations of polar compounds when appropriate stationary phases and modifiers are used. semanticscholar.orgscirp.org For the isolation of Ezetimibe impurities, SFC can provide different selectivity compared to reversed-phase HPLC, which can be advantageous for separating closely related structures. semanticscholar.org

Table 2: Illustrative Supercritical Fluid Chromatography (SFC) Parameters for Ezetimibe Impurity Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 mm x 30 mm, 5 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B 2-Propanol
Flow Rate 100 g/min
Mobile Phase Composition 85% A / 15% B
Back Pressure 180 bar

| Detection | UV at 230 nm |

This table illustrates a typical SFC method for separating Ezetimibe enantiomers; adaptation for the achiral Diacid Impurity would involve using a suitable achiral stationary phase and optimizing the mobile phase composition. semanticscholar.orgscirp.org

Spectroscopic Approaches for this compound Structural Elucidation

Once the this compound has been isolated with sufficient purity, a combination of spectroscopic techniques is employed to unequivocally determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H-NMR (Proton NMR) reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

¹³C-NMR provides information about the number of different types of carbon atoms and their electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY shows which protons are coupled to each other, typically through two or three bonds.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad s) 170.0 - 180.0
Aromatic Protons 6.5 - 8.0 (m) 110.0 - 160.0
Benzyl (B1604629) Ether (-O-CH₂-Ph) ~5.0 (s) ~70.0
Methine Protons (-CH-) 3.0 - 5.0 (m) 40.0 - 60.0
Methylene Protons (-CH₂-) 1.5 - 2.5 (m) 20.0 - 40.0

Note: These are predicted chemical shift ranges based on the known structure of this compound and general NMR principles. Actual values would be determined from experimental data.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, which allows for the determination of its elemental composition.

For the this compound (C₂₅H₂₄FNO₅), the expected exact mass is 437.1638 g/mol . An HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For the this compound, fragmentation would likely occur at the weaker bonds, such as the benzylic ether linkage and the bonds adjacent to the carboxylic acid and amine functional groups. This fragmentation data helps to confirm the connectivity of the different structural components of the molecule. nih.govresearchgate.net

Table 4: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₂₅H₂₄FNO₅
Exact Mass 437.1638
[M+H]⁺ (protonated molecule) 438.1716
[M-H]⁻ (deprotonated molecule) 436.1560

| Key Fragmentation Pathways | Loss of benzyl group, loss of CO₂, cleavage of the pentanedioic acid chain |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the this compound, IR spectroscopy would be used to confirm the presence of key functional groups.

The presence of two carboxylic acid groups would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be expected to appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Secondary Amine N-H stretch 3300 - 3500
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C stretch 1450 - 1600
C-O Ether C-O stretch 1000 - 1300

Hyphenated Techniques (e.g., LC-MS/MS) for Integrated Characterization

The structural elucidation and characterization of pharmaceutical impurities heavily rely on the application of sophisticated analytical techniques. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable tools for the separation, detection, and identification of impurities, even at trace levels. While specific detailed LC-MS/MS studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the general approach to its characterization can be outlined based on established methodologies for other ezetimibe-related compounds.

Liquid Chromatography Separation:

A typical LC-MS/MS method would first employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate the this compound from ezetimibe and other related substances. Reversed-phase chromatography is commonly utilized for this purpose.

A potential set of chromatographic conditions for the analysis of ezetimibe and its impurities is detailed in the table below. It is important to note that these are illustrative conditions and would require optimization for the specific analysis of the diacid impurity.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.1% formic acid in water)
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol)
Gradient Elution A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at a specified wavelength and Mass Spectrometry

Mass Spectrometry Detection and Characterization:

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like the this compound. In the mass spectrometer, the precursor ion (the ionized molecule of the diacid impurity) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

For the this compound, with a molecular weight of 437.46, the expected precursor ion in positive ionization mode would be [M+H]+ at m/z 438.46. Tandem mass spectrometry (MS/MS) analysis of this precursor ion would yield a series of product ions. While the exact fragmentation pathway would need to be experimentally determined, a hypothetical fragmentation pattern can be proposed based on the known structure.

The table below outlines a hypothetical summary of the expected mass spectrometric data for the this compound.

ParameterExpected Value/Observation
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 438.46 [M+H]+
Potential Product Ions (m/z) Fragments corresponding to the loss of the benzyl group, cleavage of the pentanedioic acid side chain, and other characteristic fragmentations.

The integrated data from both the liquid chromatography (retention time) and mass spectrometry (precursor and product ion masses) provides a high degree of confidence in the identification and structural confirmation of the this compound.

Synthesis and Formation Pathways of Ezetimibe Diacid Impurity

Targeted Synthesis of Ezetimibe (B1671841) Diacid Impurity as a Reference Standard

The synthesis of high-purity impurities is crucial for their use as reference standards in the quality control of active pharmaceutical ingredients (APIs). These standards are essential for the accurate identification and quantification of impurities in drug manufacturing, ensuring the final product's safety and efficacy. While specific literature detailing a complete synthetic pathway for Ezetimibe Diacid Impurity is not widely available, the general methodologies for creating such standards involve either multi-step synthesis from precursors or controlled degradation of the parent drug.

Synthetic Routes from Ezetimibe Precursors or Degradation Pathways

One established method for generating Ezetimibe-related impurities involves the controlled degradation of Ezetimibe itself. For instance, a common degradation product, the ring-opened pentanoic acid derivative, can be synthesized through controlled alkaline degradation of Ezetimibe. nih.govgoogle.com This process typically involves reacting Ezetimibe with a methanolic sodium hydroxide (B78521) solution to intentionally cleave the β-lactam ring, a core structural feature of the molecule. nih.gov

A patent describes a method for preparing this "open loop impurity" by dissolving Ezetimibe in a solvent like methanol (B129727) or tetrahydrofuran (B95107) and adding an aqueous alkali solution at a controlled temperature between 0-30°C for 2-10 hours. google.com This targeted degradation yields the desired impurity, which can then be isolated and purified. While this specific process yields a pentanoic acid derivative, a similar principle of controlled degradation or a bespoke multi-step synthesis from Ezetimibe precursors would be employed to generate the this compound for use as a reference standard.

Optimization of Synthetic Conditions for High Purity and Yield

To ensure the suitability of an impurity as a reference standard, its synthesis must be optimized for both high yield and exceptional purity. For the synthesis of Ezetimibe impurities, this involves careful control over several reaction parameters.

Key optimization factors include:

Reagent Concentration: The molar ratio between Ezetimibe and the degrading agent (e.g., alkali) is critical. For the open-loop impurity, a molar ratio of Ezetimibe to alkali between 1:1.0 and 1:3.0 is suggested. google.com

pH Control: Maintaining a specific pH range (e.g., 7.5-9 for alkaline hydrolysis) ensures the desired reaction proceeds efficiently without promoting unwanted side reactions. google.com

Temperature and Time: Reaction kinetics are highly dependent on temperature and duration. The alkaline degradation of Ezetimibe to its major degradant is effectively carried out at 80°C for just 10 minutes, yielding the product in significant quantities. nih.gov

Purification Techniques: Following synthesis, purification is paramount. Methods such as column chromatography and recrystallization are employed to isolate the impurity from the reaction mixture and any unreacted starting material, achieving purity levels often exceeding 99%. nih.govgoogle.com

Mechanisms of this compound Formation

Understanding the pathways through which impurities form is fundamental to controlling their levels in the final drug product. The formation of this compound would likely arise from the degradation of the Ezetimibe molecule under specific stress conditions. The primary degradation pathways for Ezetimibe involve hydrolysis and oxidation.

Degradation Pathways of Ezetimibe Leading to Diacid Impurity

Forced degradation studies, which expose the drug to harsh conditions, are used to identify potential degradation products and elucidate their formation pathways. While these studies have identified several degradants of Ezetimibe, the formation of the specific Diacid Impurity is not a prominently reported outcome. The following sections detail the known degradation mechanisms of Ezetimibe.

Ezetimibe's stability is significantly affected by hydrolytic conditions, particularly in neutral and alkaline environments. tandfonline.com The central β-lactam ring in Ezetimibe's structure is susceptible to cleavage by hydrolysis.

Alkaline Hydrolysis: Ezetimibe degrades extensively in alkaline solutions. Studies show that treatment with 0.1 M sodium hydroxide leads to the formation of multiple degradation products, with the primary mechanism being the hydrolysis of the β-lactam ring. nih.govresearchgate.net This cleavage results in a ring-opened compound, which has been identified as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid. nih.govresearchgate.net In one study, Ezetimibe was found to degrade completely within 30 minutes when exposed to 0.1 N NaOH in 50% methanol at 60°C, resulting in five distinct degradants. indexcopernicus.com

Acidic Hydrolysis: The drug is more stable in acidic conditions compared to alkaline conditions. However, significant degradation still occurs. When heated with 0.1 M hydrochloric acid, Ezetimibe degrades to form different products than those seen in alkaline conditions. tandfonline.comderpharmachemica.com One study noted degradation of up to 71.3% after 120 minutes in 0.1N HCl in 50% methanol at 60°C, yielding three degradants. indexcopernicus.com

ConditionReagents & TemperatureExtent of DegradationNumber of Degradants FormedReference
Alkaline Hydrolysis0.1 N NaOH in 50% Methanol, 60°CComplete degradation in 30 min5 indexcopernicus.com
Acidic Hydrolysis0.1 N HCl in 50% Methanol, 60°C71.3% degradation in 120 min3 indexcopernicus.com
Oxidative30% H2O2, 80°C~1.37% degradationNot specified derpharmachemica.com

The stability of Ezetimibe under oxidative stress has yielded varied results in the literature. Some studies report that the drug is relatively stable when exposed to oxidizing agents like hydrogen peroxide (H2O2). tandfonline.com However, other research indicates that some degradation does occur. For example, refluxing with 30% H2O2 at 80°C for 2 hours resulted in approximately 1.37% degradation. derpharmachemica.com

Furthermore, a patented method describes the synthesis of a "keto-acid impurity" (1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone) through an oxidation reaction. google.com This process involves dissolving Ezetimibe in a solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and reacting it with an oxidant like manganese dioxide or potassium permanganate (B83412) under reflux for 2-10 hours. google.com This demonstrates that while the core structure may be robust, specific functional groups are susceptible to oxidation, leading to impurity formation. The formation of the Diacid Impurity via these specific oxidative pathways has not been reported.

Photolytic and Thermal Degradation Effects

The stability of the Ezetimibe molecule under various stress conditions is a critical factor in determining potential degradation pathways that could lead to impurity formation. Research into the effects of light and heat has shown that Ezetimibe is generally a stable compound under these specific conditions.

Studies subjecting Ezetimibe to thermal stress, in accordance with International Council for Harmonisation (ICH) guidelines, have found the drug to be stable. nih.govsemanticscholar.org Similarly, when exposed to photolytic stress, Ezetimibe has been observed to be largely resilient to degradation. semanticscholar.orgresearchgate.net One investigation noted that extensive degradation of Ezetimibe did not occur under photolytic or thermal stress conditions. researchgate.net

However, some research indicates that a degree of degradation can occur under specific photolytic conditions. nih.gov For instance, one forced degradation study reported that when a sample of Ezetimibe was exposed to sunlight for 12 hours, approximately 16.8% degradation was observed. longdom.org Despite this, the primary degradation pathway leading to the formation of the ring-opened this compound is recognized as hydrolysis, particularly under neutral to alkaline conditions, rather than photolytic or thermal stress. nih.govresearchgate.net

Table 1: Summary of Ezetimibe Stability under Thermal and Photolytic Stress

Stress ConditionObservationReference
Thermal Stress Stable nih.govsemanticscholar.orgresearchgate.net
Photolytic Stress Generally stable; minimal degradation nih.govsemanticscholar.orgresearchgate.net
Photolytic Stress 16.8% degradation after 12 hours of sunlight exposure longdom.org

Process-Related Formation of this compound During Ezetimibe Manufacturing

The this compound, structurally identified as a lactam-cleaved acid, is primarily formed through the hydrolysis of the β-lactam ring in the parent Ezetimibe molecule. researchgate.net While it is fundamentally a degradation product, its presence in the final drug substance is considered a process-related impurity, as its formation is directly linked to the conditions present during the manufacturing process. The control of hydrolytic conditions during synthesis, work-up, and purification is therefore essential to minimize its generation.

Byproducts of Key Synthetic Steps

The formation of this compound is not considered a direct byproduct of the key chemical transformations and bond-forming reactions that constitute the synthesis of Ezetimibe. Instead, it arises from the degradation of the already-formed Ezetimibe molecule. Other impurities, such as desfluoro ezetimibe or diastereomers, can be formed as direct byproducts of the synthetic route due to impure starting materials or lack of stereochemical control. nih.govscience24.com The diacid impurity, however, results from the cleavage of the azetidinone ring, a reaction that can occur if the Ezetimibe molecule is exposed to unsuitable conditions, particularly the presence of moisture combined with acidic or, more potently, alkaline environments. researchgate.netindexcopernicus.com

Influence of Reaction Conditions on Impurity Generation

The generation of this compound during manufacturing is highly dependent on specific reaction and purification conditions that may inadvertently promote hydrolysis. The most significant factors influencing its formation are pH, temperature, and the presence of water.

Forced degradation studies, which intentionally subject the drug substance to harsh conditions, provide insight into the parameters that can lead to this impurity. These studies show that Ezetimibe is particularly susceptible to degradation in neutral and alkaline hydrolytic environments. nih.gov One study demonstrated that Ezetimibe was completely degraded into five degradants within 30 minutes in a 50% methanolic 0.1 N NaOH solution at 60°C. indexcopernicus.com In contrast, degradation was slower under acidic conditions (0.1N HCl at 60°C), with about 71.3% degradation occurring over 120 minutes. indexcopernicus.com

This indicates that manufacturing steps involving basic reagents, aqueous work-ups, or prolonged exposure to high temperatures in the presence of moisture can significantly increase the risk of forming the diacid impurity. Therefore, meticulous control over the pH of reaction mixtures, minimizing the amount of water, and using moderate temperatures during purification and drying are critical process parameters to limit the presence of this compound in the final product.

Table 2: Influence of Hydrolytic Conditions on Ezetimibe Degradation

ConditionTimeTemperature% DegradationPrimary OutcomeReference
Alkaline (0.1 N NaOH) 30 min60°C100%Formation of 5 degradants indexcopernicus.com
Acidic (0.1 N HCl) 120 min60°C71.3%Formation of 3 degradants indexcopernicus.com

Analytical Method Development and Validation for Ezetimibe Diacid Impurity

Chromatographic Methodologies for Ezetimibe (B1671841) Diacid Impurity Quantitation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the separation and quantification of impurities in pharmaceutical manufacturing. The development of a sensitive, specific, and robust method is essential for monitoring and controlling the levels of Ezetimibe Diacid Impurity in both the drug substance and final product.

HPLC is a widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. The development of an effective HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation from the main Ezetimibe peak and other potential impurities.

The choice of the stationary phase is a critical first step in HPLC method development. For the analysis of Ezetimibe and its related substances, reversed-phase columns are predominantly employed.

C18 (Octadecylsilane): This is the most common stationary phase for reversed-phase HPLC and is a suitable starting point for the separation of Ezetimibe and its impurities. The non-polar nature of the C18 chains provides good retention for moderately non-polar compounds like Ezetimibe. Several studies on Ezetimibe impurities have successfully utilized C18 columns.

C8 (Octylsilane): C8 columns are less retentive than C18 columns and can be advantageous when shorter analysis times are desired or when dealing with highly retained impurities. For impurities that are structurally similar to Ezetimibe, a C8 column can offer different selectivity, potentially improving resolution from the main peak. A Zorbax Rx C8 column has been used for the analysis of Ezetimibe and its related substances phenomenex.comsynthinkchemicals.com.

Phenyl-Hexyl and Pentafluorophenyl (PFP): For more complex separations, alternative stationary phases such as Phenyl-Hexyl or PFP can provide unique selectivity due to different interaction mechanisms (e.g., pi-pi interactions). The United States Pharmacopeia (USP) monograph for Ezetimibe has referenced the use of a PFP-type column scribd.com.

Table 1: Examples of Stationary Phases Used in Ezetimibe Impurity Analysis
Stationary PhaseColumn ExampleTypical DimensionsParticle SizeReference
C18Phenomenex Kinetex EVO C18250mm x 4.6mm5.0µm scribd.com
C8Zorbax Rx C8250mm x 4.6mm5µm phenomenex.comsynthinkchemicals.com
Pentafluorophenyl (PFP)Kinetex 5 µm F5 (L43)150 x 4.6 mm5 µm researchgate.net

The mobile phase composition and pH are critical for achieving optimal separation. A systematic approach to optimizing these parameters is necessary.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is typically used.

Aqueous Phase: Buffers such as phosphate or acetate (B1210297) are commonly used to control the pH of the mobile phase. The concentration of the buffer is usually kept low (e.g., 20-50 mM) to avoid precipitation.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The choice and proportion of the organic solvent significantly impact the retention times and selectivity of the separation. For instance, a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile has been used for the separation of Ezetimibe and its impurities scribd.com.

pH: The pH of the mobile phase can influence the ionization state of the analyte and impurities, which in turn affects their retention behavior. For acidic impurities like this compound, a lower pH (e.g., around 3.0) can suppress ionization and increase retention on a reversed-phase column. The pH is often adjusted using acids like phosphoric acid or orthophosphoric acid phenomenex.comnih.gov.

Gradient/Isocratic Elution:

Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and can be suitable if all impurities are well-resolved within a reasonable time.

Gradient elution , where the proportion of the organic modifier is increased during the run, is often necessary for separating a complex mixture of impurities with a wide range of polarities. A gradient program allows for the elution of both early and late-eluting impurities with good peak shape and resolution. Many reported methods for Ezetimibe impurities utilize a gradient elution phenomenex.com.

Table 2: Representative Mobile Phase Compositions for Ezetimibe Impurity Analysis
Aqueous PhaseOrganic PhaseElution ModeReference
0.03M Sodium Phosphate Buffer (pH 6.5)Acetonitrile and MethanolGradient scribd.com
0.02N Ortho Phosphoric AcidAcetonitrile (80%)Isocratic nih.gov
Potassium Dihydrogen Phosphate Buffer (pH 3.0)AcetonitrileGradient phenomenex.com

The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for impurity quantification.

UV Detector: A UV detector is commonly used for the analysis of Ezetimibe and its impurities as they contain chromophores that absorb UV radiation. The selection of the wavelength is based on the UV spectrum of Ezetimibe and its impurities. A wavelength where both the API and the impurities have significant absorbance is often chosen.

Photodiode Array (PDA) Detector: A PDA detector is advantageous as it can acquire the entire UV spectrum of each eluting peak. This allows for the determination of the optimal detection wavelength and can also be used to assess peak purity, ensuring that the impurity peak is not co-eluting with another compound. For Ezetimibe and its impurities, detection wavelengths are typically in the range of 230-250 nm scribd.com.

Table 3: Common Detection Wavelengths for Ezetimibe and its Impurities
Detection WavelengthDetector TypeReference
230 nmUV scribd.com
232 nmUV nih.gov
248 nmUV
250 nmUV

Ezetimibe has chiral centers, and its synthesis can lead to the formation of stereoisomers, which are considered impurities. If the this compound also possesses stereoisomeric forms, a chiral separation method would be necessary.

Chiral Stationary Phases (CSPs): Specialized chiral columns are used for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. For instance, a Chiralpak AS-H column, which is an amylose-based CSP, has been successfully used to separate the enantiomers of Ezetimibe. The USP monograph for Ezetimibe specifies a column with L93 packing, which is cellulose tris(3,5-dimethylphenylcarbamate).

Mobile Phase in Chiral Separations: Normal-phase chromatography, using a mixture of alkanes (like n-hexane) and alcohols (like ethanol and isopropanol), is often employed for chiral separations on polysaccharide-based CSPs.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of UPLC method development are similar to those of HPLC, involving the optimization of the stationary phase, mobile phase, and detection parameters. However, the shorter run times and higher efficiency of UPLC make it particularly suitable for high-throughput analysis and for the detection of trace-level impurities. The use of UPLC can significantly reduce solvent consumption, making it a more environmentally friendly technique. Methods for the simultaneous determination of Ezetimibe and other compounds have been developed using UPLC, demonstrating its applicability for impurity profiling.

Gas Chromatography (GC) for Volatile Byproducts

A validated GC-HS method with a flame ionization detector (FID) is effective for identifying and quantifying residual organic solvents used in Ezetimibe synthesis. asianpubs.org Solvents such as methanol, acetone, isopropyl alcohol, dichloromethane (B109758), n-hexane, ethyl acetate, tetrahydrofuran (B95107), toluene, and dimethylformamide are often employed during production. asianpubs.org The analytical method involves separating these volatile compounds on a suitable capillary column, such as a ZB-624, and validating the method for parameters like linearity, sensitivity, accuracy, and precision to ensure reliable detection. asianpubs.org

Table 1: Example GC-HS Method Parameters for Volatile Impurity Analysis in Ezetimibe

Parameter Condition
Column ZB-624 (30 m x 0.53 mm, 3.0 µm film) asianpubs.org
Oven Temperature Program 40°C for 11 min, then ramp to 240°C at 20°C/min, hold for 4 min asianpubs.org
Injector Temperature 200°C asianpubs.org
Detector (FID) Temperature 260°C asianpubs.org
Detector Flame Ionization Detector (FID) asianpubs.org

Method Validation Parameters for this compound Analysis

The validation of an analytical method for quantifying this compound is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is suitable for its intended purpose. rjpn.orgich.org This involves a comprehensive evaluation of several key performance characteristics.

Specificity and Selectivity, including Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. derpharmachemica.com For the this compound, this is demonstrated through forced degradation studies.

Ezetimibe is subjected to stress under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. nih.gov Research shows Ezetimibe is particularly susceptible to degradation under hydrolytic conditions, especially neutral and alkaline, which leads to the formation of the diacid impurity. nih.gov Under alkaline stress (e.g., 0.1 N NaOH), Ezetimibe can degrade completely, yielding multiple degradants, while acidic conditions (e.g., 0.1 N HCl) also cause significant degradation. indexcopernicus.com

The analytical method, typically a stability-indicating HPLC method, must be able to separate the peak of the this compound from the peaks of the parent Ezetimibe, other process-related impurities (like desfluoro ezetimibe), and other degradation products generated during these stress studies. wisdomlib.orgresearchgate.netnih.gov Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is homogenous and free from co-eluting impurities. derpharmachemica.comamazonaws.com

Table 2: Summary of Forced Degradation Conditions for Ezetimibe

Stress Condition Typical Reagent/Environment Outcome
Acid Hydrolysis 0.1 N HCl at 60°C Partial degradation into multiple products indexcopernicus.com
Base Hydrolysis 0.1 N NaOH at 60°C Complete degradation into multiple products indexcopernicus.com
Oxidative Hydrogen Peroxide (e.g., 3-30%) Generally stable nih.gov
Thermal Dry Heat (e.g., 80-105°C) Generally stable nih.gov
Photolytic UV Light Exposure Some degradation may occur nih.gov

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of solutions of the this compound at different known concentrations. The results are evaluated by calculating a regression line using the method of least squares. The correlation coefficient (r²) is a key indicator of the quality of the fit, with values close to 1.000 indicating excellent linearity. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Table 3: Examples of Linearity and Range in Ezetimibe Impurity Analysis

Analyte Range Correlation Coefficient (r²)
Ezetimibe Genotoxic Impurity 0.16 µg/g to 7.5 µg/g > 0.999 researchgate.net
Methyl Ezetimibe Impurity 0.015% to 0.219% Not Specified asianpubs.org
Ezetimibe 2-10 µg/mL 0.9998 ijbpas.com
Ezetimibe 2-12 µg/mL 0.9888 humanjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable levels of precision and accuracy. humanjournals.com These values are crucial for quantifying trace-level impurities and are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. asianpubs.org

Table 4: Examples of LOD and LOQ for Ezetimibe and its Impurities

Analyte LOD LOQ
Ezetimibe 0.666 µg/mL 6.66 µg/mL humanjournals.com
Ezetimibe 3.9 (units not specified) 10.6 (units not specified) rjpn.org
Ezetimibe 0.2 µg/mL 0.6 µg/mL ijbpas.com
Methyl Ezetimibe Impurity 0.005% 0.015% asianpubs.org
Desfluoro Ezetimibe Impurity 0.013% (0.13 µg/mL) 0.043% (0.43 µg/mL) nih.gov

Accuracy (Recovery Studies)

Accuracy reflects the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of the this compound reference standard is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). rjpn.org The method's accuracy is expressed as the percentage of the analyte recovered from the sample. High recovery rates, typically within 98-102%, indicate that the method is accurate.

Table 5: Examples of Accuracy (Recovery) in Ezetimibe Impurity Analysis

Analyte Concentration Levels % Recovery Range
Ezetimibe Genotoxic Impurity Not Specified 98.82% - 101.04% researchgate.net
Methyl Ezetimibe Impurity Not Specified 93.2% - 98.2% asianpubs.org
Ezetimibe 50%, 100%, 150% 98.7% - 100.9% (Average 99.7% - 100.2%) rjpn.org
Ezetimibe Not Specified 100.63% - 101.73% humanjournals.com

Precision (Repeatability, Intermediate Precision)

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org

Low %RSD values (typically less than 2%) demonstrate that the analytical method is precise and provides consistent, reliable results.

Table 6: Examples of Precision in Ezetimibe Analysis

Analyte Precision Type % RSD
Ezetimibe Repeatability (System Precision) < 2%
Ezetimibe Intermediate Precision < 2%
Ezetimibe Repeatability (Method Precision) 0.6%
Ezetimibe Intermediate Precision 0.9%

Robustness and Ruggedness

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, often considered a part of robustness, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For the analysis of this compound, robustness is typically evaluated by varying critical HPLC parameters to assess the impact on the analytical results, such as peak area, retention time, and resolution from the parent Ezetimibe peak and other impurities. The method's performance is considered acceptable if the system suitability requirements are met, and the precision, measured as Relative Standard Deviation (%RSD), remains within predefined limits under these varied conditions.

Key parameters intentionally varied during robustness studies include:

Flow Rate: Typically varied by ±0.1 mL/min or ±10% from the nominal flow rate.

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer is altered, for instance, by ±2%.

pH of the Mobile Phase Buffer: The pH is adjusted by ±0.2 units.

Column Temperature: The temperature of the column oven is changed by ±5 °C.

Wavelength of Detection: The UV detector wavelength is varied by ±5 nm.

The results of these variations are then analyzed, and the %RSD for the assay of Ezetimibe and the quantification of the Diacid Impurity are calculated to ensure they remain within the acceptance criteria, which is typically not more than 2.0%.

Table 1: Example of Robustness Study Parameters and Acceptance Criteria for this compound Analysis
ParameterVariationAcceptance Criteria (%RSD)
Flow Rate (mL/min)± 0.1≤ 2.0%
Mobile Phase Organic Content (%)± 2.0≤ 2.0%
Column Temperature (°C)± 5≤ 2.0%
Wavelength (nm)± 5≤ 2.0%
pH of Buffer± 0.2≤ 2.0%

Solution Stability

Solution stability studies are conducted to determine the stability of the analyte in the chosen solvent over a specific period under given storage conditions (e.g., room temperature). This is crucial to ensure that the sample solution can be prepared and analyzed within a timeframe where the concentration of the analyte, in this case, this compound, does not change significantly due to degradation or interaction with the solvent.

For the analysis of Ezetimibe and its impurities, standard and sample solutions are typically prepared and stored at room temperature. They are then analyzed at regular intervals (e.g., initially, after 6 hours, 12 hours, 24 hours, and 48 hours). The stability is assessed by comparing the results over time with the initial results. The cumulative %RSD of the impurity content is a key indicator. Studies have shown that solutions for Ezetimibe impurity analysis can be stable for periods ranging from 13 to 48 hours. For instance, one study concluded that sample solutions were stable for at least 13 hours at room temperature, as the cumulative RSD met the acceptance criterion of being not more than 2.0%. Another study focusing on various Ezetimibe impurities confirmed solution stability for up to 48 hours.

Table 2: Example of Solution Stability Data for this compound
Time Interval (Hours)Impurity AreaCumulative %RSD
Initial31786N/A
8318100.07
16317500.11
24318500.15
48317200.19

Application of Analytical Quality by Design (AQbD) Principles in this compound Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. ijpsonline.com This proactive approach aims to build quality, robustness, and reliability into the analytical method throughout its lifecycle.

The application of AQbD to develop a stability-indicating method for Ezetimibe and its impurities, including the Diacid Impurity, involves several key steps:

Defining the Analytical Target Profile (ATP): This involves defining the goals of the analytical method, such as the desired accuracy, precision, and sensitivity for the quantification of the this compound.

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that should be within a certain limit to ensure the desired quality (e.g., resolution between the impurity and the main peak, peak tailing). CMPs are the method variables that can significantly impact the CQAs (e.g., mobile phase composition, pH, flow rate, column type).

Risk Assessment: A risk assessment is performed to identify and rank the method parameters that have the highest potential to affect the CQAs. This helps to focus the experimental work on the most critical factors.

Method Optimization using Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the CQAs. Experimental designs, such as Box-Behnken or full factorial designs, are employed to model the relationship between the factors and the responses. This allows for a comprehensive understanding of the method's behavior and the identification of an optimal operating region.

Establishing a Method Operable Design Region (MODR): The MODR, or "design space," is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, temperature) that have been demonstrated to provide assurance of quality. ijpsonline.com Operating within the MODR ensures that the method remains robust and reliable.

Defining a Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as intended. This includes system suitability tests and ongoing monitoring. The method is subject to continuous improvement throughout its lifecycle.

By using AQbD, the resulting analytical method for this compound is not only validated but is also well-understood, with a defined design space that guarantees robust performance. ijpsonline.com

Toxicological and Genotoxicological Assessment of Ezetimibe Diacid Impurity

In Silico Prediction of Toxicity Profiles (e.g., QSAR modeling)

The initial step in the toxicological evaluation of an impurity often involves in silico, or computer-based, assessments. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to predict the potential toxicity of a chemical based on its molecular structure. For pharmaceutical impurities, QSAR is particularly valuable for assessing genotoxic potential.

These predictive models utilize sophisticated algorithms and extensive databases of known toxic compounds to identify structural alerts or molecular features within the Ezetimibe (B1671841) Diacid Impurity molecule that are associated with DNA reactivity and mutagenicity. The assessment is typically conducted using two complementary QSAR methodologies: one based on expert rules and another based on statistical analysis. A positive finding from a QSAR model for mutagenicity would classify the impurity as a potential concern, triggering the need for definitive experimental testing. The goal is to triage impurities and prioritize experimental testing for those with a higher predicted risk. nih.gov

In Vitro Genotoxicity Studies (e.g., Ames Assay, Chromosomal Aberration Assay)

Following in silico analysis, or if an impurity is above a certain threshold, a battery of in vitro genotoxicity studies is conducted to experimentally assess its potential to cause genetic damage. This is a critical step in the safety qualification process. researchgate.netorientjchem.org The standard test battery typically includes:

Ames Assay (Bacterial Reverse Mutation Assay): This test uses various strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. A positive result indicates that the impurity can cause point mutations in the genetic material.

In Vitro Chromosomal Aberration Assay: This assay evaluates the potential of an impurity to induce structural or numerical changes in the chromosomes of mammalian cells. It is a key indicator of clastogenic or aneugenic potential.

These studies are conducted both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic the metabolic processes that occur in the human body. The results from these assays are fundamental for determining if Ezetimibe Diacid Impurity poses a genotoxic risk.

Table 1: Representative Data Format for In Vitro Genotoxicity Studies

Assay Test System Metabolic Activation Result
Ames Assay S. typhimurium (TA98, TA100, etc.) With & Without Negative

Note: This table is for illustrative purposes. Specific, publicly available results for this compound are not available.

In Vivo Toxicity Studies for Impurity Qualification

If an impurity is not genotoxic but is present in a drug product above the qualification threshold defined by regulatory guidelines, further toxicity studies are required. fda.gov These studies aim to establish a comprehensive safety profile for the impurity. In vivo studies are conducted in animal models to understand the potential systemic effects of the impurity after administration.

Repeat-dose toxicity studies are designed to evaluate the toxic effects of an impurity after prolonged exposure. For pharmaceutical impurities, these studies are typically conducted in one or two relevant animal species (often rodents) for a duration that can range from 28 to 90 days, depending on the duration of clinical use of the drug product. fda.gov During these studies, various parameters are monitored, including clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of organs and tissues is performed to identify any target organs of toxicity.

A primary objective of the repeat-dose toxicity study is to determine the No Observed Adverse Effect Level (NOAEL). The NOAEL is the highest dose administered in the study at which no statistically or biologically significant adverse effects are observed in the exposed animal population compared to a control group. This value is crucial for establishing a safe level of human exposure to the impurity. The determination of the NOAEL is based on a comprehensive analysis of all data collected during the study.

Table 2: Hypothetical Example of NOAEL Determination from a 28-Day Rodent Study

Dose Group (mg/kg/day) Key Findings Effect Level
0 (Control) No adverse effects observed -
5 No adverse effects observed No Observed Effect Level (NOEL)
25 No adverse effects observed No Observed Adverse Effect Level (NOAEL)

Regulatory Considerations for Impurity Qualification Thresholds (e.g., ICH Q3B(R2))

Regulatory agencies worldwide have established guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3B(R2) provides thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.eueuropa.euich.org

The qualification threshold is the level at or below which a degradation product is considered to be safe based on existing data. If an impurity exceeds this threshold, it must be "qualified," meaning its biological safety must be established through appropriate toxicological studies. The thresholds are based on the maximum daily dose (MDD) of the drug product.

Table 3: ICH Q3B(R2) Qualification Thresholds for Degradation Products

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% or 1.0 mg (whichever is lower) 0.5% or 1.0 mg (whichever is lower)

Source: ICH Guideline Q3B(R2) europa.euslideshare.net

These guidelines ensure a harmonized approach to impurity control, dictating when the toxicological assessments described in the preceding sections are necessary. gmp-compliance.org

Implications of this compound Toxicology for Patient Safety

The comprehensive toxicological and genotoxicological assessment of this compound is a critical component of ensuring patient safety. By employing a systematic approach that begins with in silico predictions and progresses through in vitro and in vivo testing as dictated by regulatory thresholds, pharmaceutical manufacturers can establish a safe limit for this specific impurity in the final drug product.

Control Strategies and Risk Mitigation for Ezetimibe Diacid Impurity

Process Control Strategies in Ezetimibe (B1671841) Manufacturing to Minimize Diacid Impurity Formation

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. For Ezetimibe, minimizing the formation of the Ezetimibe Diacid Impurity is a key objective during synthesis and production. This is achieved through a combination of carefully designed process controls, including the optimization of reaction parameters and diligent in-process monitoring.

Optimization of Reaction Conditions and Raw Material Purity

The formation of process-related impurities, including the precursors to this compound, is highly dependent on the synthetic route and the specific conditions of each chemical transformation. nih.gov The solubility and reactivity of impurities can be very similar to the active pharmaceutical ingredient (API), making their removal by methods like recrystallization challenging. nih.gov Therefore, preventing their formation from the outset is the most effective strategy.

Key strategies for optimizing the manufacturing process include:

Control of Raw Materials: The purity of starting materials and intermediates is fundamental. For instance, the presence of a "desfluoro" impurity in an early-stage intermediate has been shown to carry through the synthesis to yield a corresponding impurity in the final Ezetimibe product. nih.gov Establishing strict specifications for all raw materials helps ensure that impurity precursors are not introduced into the process.

Optimization of Reaction Parameters: Critical process parameters such as temperature, pH, reaction time, and the choice of solvents and reagents are carefully controlled. nih.govgoogle.com For example, the formation of the β-lactam ring, a core feature of the Ezetimibe structure, is a key step where side reactions can occur if conditions are not optimal. researchgate.net The design space for reactions, particularly reduction steps in the synthesis, is established to identify parameters that have a noticeable impact on the impurity profile. nih.gov

Mechanism Understanding: A thorough understanding of the reaction mechanisms that lead to the formation of the diacid impurity and other related substances is crucial. nih.gov This knowledge allows chemists to design the synthetic process in a way that avoids conditions known to favor impurity generation.

In-Process Control (IPC) Monitoring of Impurity Levels

In-process controls are analytical checkpoints at critical stages of the manufacturing process to ensure the reaction is proceeding as expected and that impurity levels remain within acceptable limits. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.govnih.gov

A validated, stability-indicating HPLC method is employed to separate and quantify Ezetimibe from its process-related impurities and degradation products. researchgate.netresearchgate.net During process development, impurities may be detected at levels ranging from 0.05% to 0.8%. nih.gov IPCs allow for the monitoring of these impurities in real-time or near-real-time, enabling manufacturers to take corrective action if a deviation occurs. For example, specifications can be set for intermediates, such as limiting a specific impurity to not more than 0.10%, to control the level of the corresponding impurity in the final API. nih.gov

These rigorous controls ensure the final drug substance consistently meets the high purity standards required by regulatory bodies like the International Council on Harmonisation (ICH). nih.gov

Stability Studies and Impurity Profiling in Ezetimibe Drug Products

Stability testing is a mandatory component of drug development and registration, designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf-life and recommended storage conditions.

Stress Degradation Studies (Forced Degradation) for Predicting Impurity Formation

Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than those used in accelerated stability testing. ovid.comnih.gov The goal is to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of analytical methods to detect impurities. benthamopenarchives.comresearchgate.net Ezetimibe has been shown to be susceptible to degradation under hydrolytic conditions, particularly in neutral and alkaline environments, while remaining relatively stable under oxidative and thermal stress. ovid.comnih.govtandfonline.com

Under basic hydrolysis, Ezetimibe degrades to form multiple degradation products. tandfonline.com Similarly, degradation is observed under acidic conditions. tandfonline.comindexcopernicus.com One study found that Ezetimibe was completely degraded into five products within 30 minutes in a methanolic sodium hydroxide (B78521) solution at 60°C, while degrading by 71.3% into three products over 120 minutes in a methanolic hydrochloric acid solution at the same temperature. indexcopernicus.com The information gathered from these studies is crucial for developing stable formulations and for identifying potential impurities, like the diacid impurity, that may arise during the product's shelf-life.

Table 1: Summary of Forced Degradation Studies on Ezetimibe

Stress Condition Observations Degradation Products Formed
Acidic Hydrolysis Degradation observed. tandfonline.comindexcopernicus.com In one study, 71.3% degradation occurred in 0.1N HCl at 60°C over 120 minutes. indexcopernicus.com Multiple degradation products detected. researchgate.nettandfonline.comindexcopernicus.com
Alkaline Hydrolysis Ezetimibe is particularly labile under alkaline conditions. ovid.comnih.gov Complete degradation was observed in 0.1N NaOH at 60°C within 30 minutes. indexcopernicus.com Multiple degradation products detected. benthamopenarchives.comresearchgate.nettandfonline.com
Oxidative The drug is generally stable to oxidation. ovid.comnih.gov No significant degradation was observed with hydrogen peroxide. tandfonline.com Degradation was not observed or was minimal. researchgate.nettandfonline.com
Thermal The drug is generally stable to thermal stress. ovid.comnih.govtandfonline.com Minimal degradation observed. researchgate.net

| Photolytic | Some degradation occurs under photolytic conditions, particularly in aqueous solutions. ovid.comnih.gov | Degradation products were formed under exposure to UV light. tandfonline.com |

This table is a synthesis of findings from multiple research studies. Specific results can vary based on experimental conditions.

Long-Term and Accelerated Stability Testing

Following the guidance from the ICH, Ezetimibe drug products undergo both long-term and accelerated stability testing to establish a shelf-life. europa.euedaegypt.gov.eg

Long-Term Stability Testing: These studies are typically conducted for the duration of the proposed shelf-life under the recommended storage conditions. For long-term studies, the testing frequency is generally every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.euedaegypt.gov.eg

Accelerated Stability Testing: These studies are performed under exaggerated storage conditions (e.g., higher temperature and/or humidity) to increase the rate of chemical degradation. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study. europa.euedaegypt.gov.eg Data from these studies are used to predict the shelf-life under the proposed long-term storage conditions.

During these studies, samples are analyzed at predetermined intervals for various quality attributes, including the presence and quantity of impurities like the this compound. Studies have confirmed the stability of Ezetimibe in plasma for at least 30-40 days at refrigerated or frozen temperatures. researchgate.netresearchgate.net This ensures that the product remains safe and effective for patients throughout its shelf-life.

Table 2: Standard ICH Conditions for Stability Testing

Study Type Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or proposed shelf-life)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. These are general conditions and may vary based on the drug and climatic zone.

Analytical Reference Standards and Their Role in Quality Control

Analytical reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a drug substance and for quantifying its components. The availability of a well-characterized reference standard for this compound is essential for the quality control of Ezetimibe. synthinkchemicals.com

Reference standards for this compound are available from specialized chemical suppliers. synzeal.compharmaffiliates.comsynzeal.comchemicea.com These standards are used in pharmaceutical quality control laboratories for several critical functions:

Impurity Identification: By comparing the retention time of a peak in an Ezetimibe sample chromatogram to that of the this compound reference standard, analysts can definitively identify the presence of this impurity. nih.gov

Method Validation: The reference standard is used to validate analytical methods, ensuring they are accurate, precise, and specific for quantifying the diacid impurity.

Quantification: The reference standard is used to prepare calibration curves to accurately determine the concentration of the this compound in both the bulk drug substance and the final pharmaceutical product.

Impurity Profiling: It is used in impurity profiling studies to monitor and control the levels of the diacid impurity, ensuring they remain below the thresholds specified by regulatory guidelines from bodies like the FDA and in various pharmacopoeias. synthinkchemicals.com

Each batch of a reference standard is typically supplied with a Certificate of Analysis (CoA), which includes comprehensive characterization data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm its structure and purity. synthinkchemicals.com

Table 3: Identification of this compound Reference Standard

Identifier Value
Chemical Name (2R)-2-[(S)-[(4-Fluorophenyl)amino][4-(phenylmethoxy)phenyl]methyl]pentanedioic Acid synthinkchemicals.com
CAS Number 1013025-04-1 synthinkchemicals.comsynzeal.compharmaffiliates.comsynzeal.com
Molecular Formula C₂₅H₂₄FNO₅ synthinkchemicals.comsynzeal.compharmaffiliates.com

| Molecular Weight | 437.46 g/mol synthinkchemicals.compharmaffiliates.com |

Future Research Directions in Ezetimibe Diacid Impurity Science

Development of Novel Analytical Technologies for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are fundamental to ensuring the quality and safety of active pharmaceutical ingredients (APIs). Future research will focus on developing more sensitive and selective analytical methods that can identify and quantify Ezetimibe (B1671841) Diacid Impurity at levels far below current detection limits. While conventional techniques like High-Performance Liquid Chromatography (HPLC) are standard, the trend is moving towards more powerful, hyphenated systems. nih.govijsdr.orgajrconline.org

Advanced analytical platforms are essential for comprehensive impurity profiling. rroij.com The development of these methods often involves analyzing overlapped chromatographic peaks and dealing with chemically unstable species. nih.gov Key areas for future development include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior separation efficiency and sensitivity, enabling the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.govresearchgate.net Future work will involve optimizing UPLC-MS/MS methods specifically for the complex matrices of Ezetimibe synthesis to ensure high precision and accuracy. shimadzu.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The direct coupling of LC with NMR spectroscopy allows for the online structural elucidation of impurities without the need for time-consuming isolation. ajrconline.org This is particularly valuable for definitively identifying novel or unexpected impurities that may arise from new synthetic routes.

Supercritical Fluid Chromatography (SFC): As a greener alternative to normal and reversed-phase LC, SFC uses supercritical carbon dioxide as the primary mobile phase, reducing solvent consumption. Research into SFC methods for Ezetimibe and its impurities can lead to faster, more environmentally friendly, and efficient separations.

Interactive Table: Advanced Analytical Technologies for Impurity Detection

Technology Principle Advantages for Trace Detection Future Research Focus for Ezetimibe Diacid Impurity
UPLC-MS/MS Combines the high separation power of UPLC with the sensitive and selective mass analysis of tandem MS. High sensitivity (ppb levels), speed, and specificity for complex mixtures. nih.govresearchgate.net Method development for robust quantification in bulk drug and formulations; fragmentation pathway studies for definitive identification.
LC-NMR Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy for direct structural analysis of separated compounds. Unambiguous structure elucidation without impurity isolation; provides detailed structural information. Application in identifying unknown degradation products or process impurities related to the diacid structure.

| GC-MS | Gas chromatography for separation of volatile compounds coupled with mass spectrometry for detection and identification. | High resolution for volatile impurities. | Analysis of any volatile precursors or side-products related to the formation of this compound. |

Advanced Computational Modeling for Impurity Prediction and Risk Assessment

Computational toxicology and modeling are becoming indispensable tools in pharmaceutical development, offering a non-testing, in silico approach to predict the potential risks associated with impurities. nih.gov This is particularly crucial for data-poor impurities like this compound, where experimental toxicity data may be unavailable.

Future research will focus on the application and refinement of these models to predict the formation and potential toxicity of impurities, guided by regulatory frameworks such as the International Council for Harmonisation (ICH) M7 guideline, which addresses genotoxic impurities. nih.govnih.gov

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These models correlate the chemical structure of a compound with its biological activity. fda.govwikipedia.org For impurities, (Q)SAR is used to predict potential mutagenicity and carcinogenicity. nih.gov The ICH M7 guideline recommends using two complementary (Q)SAR models (one expert rule-based and one statistical-based) to assess the mutagenic potential of impurities. nih.govasepharmasolutions.com Future efforts will involve validating and potentially refining these models for the specific chemical space of Ezetimibe and its related compounds to increase prediction accuracy. researchgate.netosti.gov

Forced Degradation Modeling: Software applications are being developed to predict the degradation pathways of drug substances under various stress conditions (e.g., acid, base, oxidation, light). researchgate.net Applying these models to Ezetimibe could help predict the likelihood of this compound formation under different storage or manufacturing conditions.

Read-Across and Analog Identification: When data on a specific impurity is lacking, a read-across approach can be used. This involves assessing the toxicological data of structurally similar compounds (analogs) to infer the potential toxicity of the impurity . toxminds.com Future work could involve building a database of Ezetimibe-related compounds to facilitate more accurate read-across assessments.

Interactive Table: Computational Models for Impurity Risk Assessment

Model Type Application Role in Risk Assessment Future Research Direction
(Q)SAR Predicts toxicity (e.g., mutagenicity) based on chemical structure. fda.gov Provides a non-testing method to flag potentially hazardous impurities, as per ICH M7 guidelines. nih.gov Validation of existing models for Ezetimibe-related structures; development of new models with improved predictive power. researchgate.net
Degradation Pathway Prediction Simulates the degradation of a drug molecule under stress conditions. Helps to anticipate the formation of degradation products like the diacid impurity, enabling proactive control strategies. Integration of kinetic data to predict the rate of impurity formation.

| Read-Across | Uses data from structurally similar compounds to assess the toxicity of a data-poor impurity. toxminds.com | Fills data gaps to support safety assessments when direct experimental data is unavailable. | Creation of curated databases of analogs to improve the reliability of read-across predictions for Ezetimibe impurities. |

Investigation of Potential Pharmacological Activities of this compound

There is a significant gap in the scientific literature regarding the biological characterization of this compound. Future research should be directed toward a comprehensive investigation of its pharmacological profile:

In Vitro Receptor Binding and Enzyme Inhibition Assays: The primary target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption. Initial studies should assess whether the diacid impurity interacts with NPC1L1 or other related targets in the cholesterol metabolism pathway.

Cell-Based Assays: Functional assays using relevant cell lines (e.g., intestinal cells) can determine if the impurity has any effect on cellular cholesterol uptake or other cellular processes.

Toxicology Screening: A battery of in vitro toxicology assays should be performed to screen for potential cytotoxicity, genotoxicity, and other adverse effects. These studies are essential to confirm the predictions made by in silico models and to provide a comprehensive safety assessment.

Pharmacokinetic Studies: If in vitro studies indicate significant biological activity, preliminary pharmacokinetic studies in animal models could be warranted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the impurity.

The results of these investigations will be crucial for establishing a scientifically justified specification limit for this compound in the final drug substance.

Green Chemistry Approaches to Minimize Impurity Formation during Ezetimibe Synthesis

The principles of green chemistry offer a proactive strategy to control impurities by designing manufacturing processes that prevent their formation from the outset. instituteofsustainabilitystudies.comnijournals.org This approach not only enhances product quality but also reduces environmental impact and can lead to more efficient and cost-effective production. techsciresearch.com Future research in Ezetimibe synthesis will increasingly focus on incorporating green chemistry principles to minimize the generation of this compound and other byproducts. ispe.orgresearchgate.net

Key green chemistry strategies applicable to Ezetimibe synthesis include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, which can significantly reduce the formation of side products. techsciresearch.com Research into enzymatic routes for key steps in the Ezetimibe synthesis, such as stereoselective reductions, could circumvent the formation of process-related impurities. nih.govresearchgate.net

Alternative Solvents: Traditional organic solvents are often a major source of waste and can contribute to side reactions. Replacing them with greener alternatives like water, supercritical fluids, or bio-based solvents can improve the impurity profile and sustainability of the process. ispe.org

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing offers better control over reaction parameters such as temperature, pressure, and reaction time. This precise control can minimize the formation of impurities by preventing temperature excursions and reducing residence times that can lead to degradation. techsciresearch.com

Atom Economy: Redesigning the synthetic route to maximize the incorporation of all starting materials into the final product (high atom economy) inherently reduces waste and the potential for byproduct formation. instituteofsustainabilitystudies.com

By focusing on these green and sustainable approaches, the pharmaceutical industry can move towards cleaner and more efficient synthetic pathways for Ezetimibe that inherently design out the formation of the diacid impurity.

Q & A

Q. What analytical methods are validated for quantifying Ezetimibe Diacid Impurity in drug formulations?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used, validated per ICH Q2(R1) guidelines. Key parameters include linearity (R² > 0.99995 across 0.1–10 µg/mL), detection limits (0.005–0.02 µg/mL), and specificity via spiking studies . Mobile phases often combine sodium buffer (pH 6.8) and acetonitrile with gradient elution to resolve co-eluting impurities .

Q. How should sample preparation be optimized to minimize diacid impurity degradation during analysis?

Solutions must be injected within 5 hours of preparation to prevent time-dependent increases in impurities like the tetrahydropyran (THP) compound, which can elevate relative standard deviation (RSD) to 1.82% for system precision . Use fresh diluents (e.g., solvent A:B = 4:6) and avoid prolonged storage to maintain stability .

Q. What regulatory thresholds apply to this compound in pharmaceuticals?

The USP mandates individual unknown impurities <0.20% and total impurities <0.60%. Batches must comply with these limits, validated via method accuracy (RSD ≤4.16%) and precision . ICH Q3A/B provides flexibility for qualification based on toxicological risk .

Q. How is method specificity confirmed for this compound in complex matrices?

Specificity is established by spiking drug substances with known impurities (e.g., desfluoro derivatives, ketone impurities) and demonstrating baseline separation. Residual plots and forced degradation studies (acid/base hydrolysis, oxidation) confirm no interference from excipients or degradation products .

Q. What are the critical validation parameters for impurity quantification methods?

ICH guidelines require:

  • Linearity : 11 concentration levels spanning 0.01–1.00% of the active pharmaceutical ingredient (API).
  • Accuracy : Recovery rates within 98–102% for spiked impurities.
  • Precision : RSD ≤2% for repeatability and intermediate precision .

Advanced Research Questions

Q. How can co-eluting impurities structurally similar to Ezetimibe Diacid be resolved chromatographically?

Advanced gradient elution profiles (e.g., shifting from 70% to 10% aqueous phase over 30 minutes) improve resolution. Relative response factors (RRFs) and relative retention times (RRTs) are calculated to distinguish diacid impurities from analogs like the THP compound or ring-opened degradants .

Q. How should batch-to-batch variability in impurity profiles be investigated?

Variability arises from differences in API synthesis (e.g., Impurity D, an intermediate in ezetimibe synthesis). Root-cause analysis includes:

  • Comparative HPLC profiling of batches.
  • Assessing raw material quality and process parameters (e.g., temperature, catalysts) .

Q. What methodologies detect genotoxic diacid impurities at trace levels?

Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) achieves detection limits <0.005 µg/mL for genotoxic impurities. Method validation includes forced degradation studies and genotoxicity assessments per ICH M7 .

Q. How do degradation pathways influence diacid impurity formation kinetics?

Stress testing (40°C/75% RH, oxidative conditions) reveals diacid impurities form via hydrolysis of ester groups. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life stability, while XRD and DSC confirm crystalline changes that accelerate degradation .

Q. What statistical tools address high variability in impurity stability data?

For impurities like the THP compound (RSD 1.82%), residual scatter plots and ANOVA identify outliers. Robustness testing evaluates method sensitivity to pH (±0.2), column temperature (±5°C), and flow rate (±10%) to refine acceptance criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.